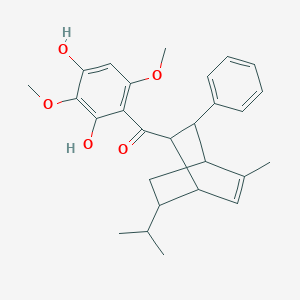
Glabralide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glabralide A es un producto natural aislado de la planta Sarcandra glabra. Es un chalcona-monoterpenoide único acoplado con una unidad central de biciclo [2.2.2] octeno y cinco centros quirales. Este compuesto ha despertado un interés significativo debido a su estructura distintiva y sus potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Glabralide A implica una reacción de ciclación de Diels-Alder entre α-felandreno y un derivado de chalcona . Las estructuras se establecieron mediante métodos espectroscópicos, incluidos experimentos de RMN 2D, y las configuraciones absolutas se determinaron utilizando espectros de dicroísmo circular .
Métodos de producción industrial
Actualmente, hay información limitada sobre los métodos de producción industrial de this compound. La mayoría de las investigaciones se centran en la síntesis a escala de laboratorio y el aislamiento de fuentes naturales.
Análisis De Reacciones Químicas
Tipos de reacciones
Glabralide A se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto.
Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que puede conducir a nuevos derivados.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.
Agentes reductores: Como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos de sustitución: Como halógenos o nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Glabralide A tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como un compuesto modelo para estudiar las chalconas-monoterpenoides acopladas y sus estructuras únicas.
Biología: Se utiliza para investigar las actividades biológicas de los productos naturales, incluidas las posibles propiedades antiinflamatorias y antitumorales.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en la medicina tradicional china.
Industria: Su estructura única lo convierte en un compuesto valioso para desarrollar nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Glabralide A involucra su interacción con objetivos y vías moleculares específicos. Se cree que el compuesto ejerce sus efectos a través de reacciones catalizadas por enzimas, como la reacción de Diels-Alder entre α-felandreno y un derivado de chalcona . Esta interacción conduce a la formación de la unidad central de biciclo [2.2.2] octeno, que es crucial para su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
Glabralide B: Otro chalcona-monoterpenoide acoplado aislado de Sarcandra glabra.
Denudalide: Un compuesto relacionado con una estructura y actividad biológica similares.
Unicidad
Glabralide A es único debido a su distintiva unidad central de biciclo [2.2.2] octeno y la presencia de cinco centros quirales. Esta estructura única contribuye a sus actividades biológicas específicas y lo convierte en un compuesto valioso para la investigación científica.
Propiedades
Fórmula molecular |
C27H32O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(2,4-dihydroxy-3,6-dimethoxyphenyl)-(5-methyl-3-phenyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanone |
InChI |
InChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3 |
Clave InChI |
FETNSTFTPNSDGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1C(C2C(=O)C3=C(C=C(C(=C3O)OC)O)OC)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)
![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)






![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

